molecular formula C7H5ClF2Zn B6297029 2,4-Difluorobenzylzinc chloride, 0.50 M in THF CAS No. 312692-88-9

2,4-Difluorobenzylzinc chloride, 0.50 M in THF

Cat. No. B6297029
CAS RN: 312692-88-9
M. Wt: 227.9 g/mol
InChI Key: MITTVHJYWCKEOY-UHFFFAOYSA-M
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Description

2,4-Difluorobenzylzinc chloride, 0.50 M in THF is a versatile reagent used for a variety of organic transformations. This reagent is particularly useful in the synthesis of a range of organic compounds, including heterocycles, aromatics, and organometallic compounds. The reagent is also used in the synthesis of pharmaceuticals, pesticides, and other industrial chemicals. The reagent is a colorless liquid that is miscible with water and most organic solvents. It is stable in air and can be stored for long periods of time.50 M in THF.

Scientific Research Applications

2,4-Difluorobenzylzinc chloride, 0.50 M in THF is used in a variety of scientific research applications. It is used in the synthesis of a range of organic compounds, including heterocycles, aromatics, and organometallic compounds. It is also used in the synthesis of pharmaceuticals, pesticides, and other industrial chemicals. In addition, the reagent is used in the synthesis of novel materials, such as polymers and nanoparticles.

Mechanism of Action

2,4-Difluorobenzylzinc chloride, 0.50 M in THF acts as a Lewis acid in organic reactions. It forms a covalent bond with the substrate, resulting in the formation of a new compound. The reaction is initiated by the formation of a zinc-carbon bond, which is then followed by the formation of a covalent bond between the zinc and the substrate. This covalent bond is then broken, resulting in the formation of the desired product.
Biochemical and Physiological Effects
2,4-Difluorobenzylzinc chloride, 0.50 M in THF is not known to have any significant biochemical or physiological effects. The reagent is not toxic and is not known to be carcinogenic, mutagenic, or teratogenic.

Advantages and Limitations for Lab Experiments

2,4-Difluorobenzylzinc chloride, 0.50 M in THF has several advantages for laboratory experiments. The reagent is easy to use, has a wide range of applications, and is stable in air. Additionally, the reagent is not toxic and is not known to be carcinogenic, mutagenic, or teratogenic. However, the reagent is not soluble in water, which may limit its use in some experiments.

Future Directions

The use of 2,4-Difluorobenzylzinc chloride, 0.50 M in THF is expected to expand in the future. The reagent can be used to synthesize a range of organic compounds, including heterocycles, aromatics, and organometallic compounds. Additionally, the reagent can be used to synthesize novel materials, such as polymers and nanoparticles. Furthermore, the reagent can be used in the synthesis of pharmaceuticals, pesticides, and other industrial chemicals. Finally, the reagent can be used to study the mechanism of action of various compounds.

Synthesis Methods

2,4-Difluorobenzylzinc chloride, 0.50 M in THF is synthesized by the reaction of 2,4-difluorobenzyl bromide and zinc chloride in the presence of tetrahydrofuran (THF). The reaction is carried out at room temperature and is complete in about 1 hour. The product is a colorless liquid that is miscible with water and most organic solvents. The product is stable in air and can be stored for long periods of time.

properties

IUPAC Name

chlorozinc(1+);2,4-difluoro-1-methanidylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2.ClH.Zn/c1-5-2-3-6(8)4-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MITTVHJYWCKEOY-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C1=C(C=C(C=C1)F)F.Cl[Zn+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF2Zn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201282150
Record name Chloro[(2,4-difluorophenyl)methyl]zinc
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201282150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Difluorobenzylzinc chloride

CAS RN

312692-88-9
Record name Chloro[(2,4-difluorophenyl)methyl]zinc
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201282150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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